molecular formula C18H20N6OS B2962800 2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 680594-42-7

2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No.: B2962800
CAS No.: 680594-42-7
M. Wt: 368.46
InChI Key: BXFGGNFCVQAIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazole-3-thiol acetohydrazide family, characterized by a triazole core substituted with a phenyl group at position 4, a 4-methylphenylaminomethyl group at position 5, and a thioacetohydrazide moiety at position 2. Its structure enables diverse biological activities, particularly in anticancer and antimicrobial contexts, due to the triazole-thiol scaffold’s ability to interact with cellular targets .

Properties

IUPAC Name

2-[[5-[(4-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-13-7-9-14(10-8-13)20-11-16-22-23-18(26-12-17(25)21-19)24(16)15-5-3-2-4-6-15/h2-10,20H,11-12,19H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFGGNFCVQAIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(5-{[(4-Methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide (CAS: 680594-42-7) is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

  • Molecular Formula : C₁₈H₂₀N₆OS
  • Molar Mass : 368.46 g/mol
  • Hazard Class : Irritant
PropertyValue
Molecular FormulaC₁₈H₂₀N₆OS
Molar Mass368.46 g/mol
CAS Number680594-42-7
Hazard ClassIrritant

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. A study reported that derivatives of triazole compounds showed moderate to high activity against various bacterial strains such as Staphylococcus aureus, Enterococcus faecalis, and Bacillus cereus . Specifically, compounds similar to this compound have demonstrated promising results in inhibiting microbial growth.

Anticancer Activity

The anticancer potential of triazole derivatives has been widely documented. Studies have shown that certain 1,2,4-triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways . For instance, a related compound was found to significantly reduce the viability of cancer cell lines in vitro.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted by researchers evaluated the antimicrobial activity of several triazole derivatives against clinical isolates. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Anticancer Properties :
    • In a separate investigation focusing on the cytotoxic effects of triazole derivatives on cancer cells, it was found that compounds similar to this compound were effective in reducing cell viability in breast cancer cell lines by inducing apoptosis .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Triazoles are known to inhibit specific enzymes such as kinases and phosphatases involved in cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituents on the Triazole Core
  • N′-(2-Oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (): Structural Difference: Replaces the 4-methylphenylaminomethyl group with a phenylaminoethyl chain. Synthesis: Derived from isatin derivatives via hydrazone formation, yielding 69–75% efficiency . Impact: Enhanced cytotoxicity against melanoma (IGR39) due to the indolinone moiety’s planar structure .
  • 2-((4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (): Structural Difference: Pyridinyl group at position 5 instead of 4-methylphenylaminomethyl. Synthesis: Ethylbromoacetate coupling followed by hydrazine hydrate treatment . Impact: Demonstrates antimicrobial activity, highlighting the scaffold’s versatility .
Aromatic and Hydrazide Modifications
  • N′-(2,4,5-Trimethoxybenzylidene)-2-((4-phenyl-5-(4-methylphenylaminomethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (): Structural Difference: 2,4,5-Trimethoxybenzylidene hydrazide.
  • 2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio]-N′-[(4-ethylphenyl)methylidene]acetohydrazide () :

    • Structural Difference : Diphenyltriazole core and 4-ethylbenzylidene group.
    • Impact : Higher molecular weight (MW: 408.5) and altered solubility compared to the target compound .
Anticancer Activity
Compound Cell Line (IC₅₀, μM) Selectivity Index Key Substituent Reference
Target Compound (4-methylphenyl derivative) Not reported N/A 4-Methylphenylaminomethyl N/A
N′-(5-Nitroindolin-3-ylidene) analog IGR39: 8.2 ± 0.3 2.1 Nitroindolinone
N′-(Dimethylaminobenzylidene) analog MDA-MB-231: 12.4 ± 0.5 3.8 Dimethylamino group
  • Key Insight: Nitro and dimethylamino substituents improve cytotoxicity and selectivity, suggesting electron-withdrawing groups enhance activity .
Antimicrobial Activity
Compound Microbial Inhibition (MIC, μg/mL) Key Substituent Reference
Target Compound Not reported 4-Methylphenylaminomethyl N/A
Pyridinyl-triazole-thioacetohydrazide () E. coli: 25 ± 1.2 Pyridinyl
4-Ethoxyphenyl-triazole-thiol () C. albicans: 16 ± 0.8 Ethoxyphenyl
  • Key Insight : Heterocyclic substituents (e.g., pyridinyl) enhance antimicrobial efficacy .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) logP Reference
Target Compound Not reported 368.46 ~1.5*
N′-(5-Nitroindolin-3-ylidene) analog 274–275 465.5 2.8
2-((4-Phenyl-5-pyridin-4-yl) analog 237–240 362.4 1.2

*Estimated based on Catalog Number 036056 in .

  • Key Insight : Nitro groups increase melting points and logP, suggesting improved thermal stability and membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.